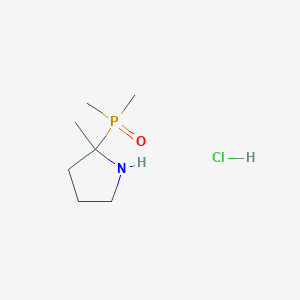

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. Its IUPAC name is dimethyl (2-methylpyrrolidin-2-yl)phosphine oxide hydrochloride .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride typically involves the reaction of 2-methylpyrrolidine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride exhibit promising anticancer properties. For instance, studies have shown that derivatives of phosphoramidates can inhibit cancer cell proliferation. A notable example includes the inhibition of HepG2 liver cancer cells with an IC50 value of 2.57 µM, demonstrating significant cytotoxicity against various cancer cell lines including MDA-MB-231 and A549 .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may modulate pathways associated with neurodegeneration, potentially offering therapeutic benefits for conditions like Alzheimer's disease. The mechanism involves the upregulation of protective proteins while downregulating apoptotic markers .

3. Antimicrobial Properties

There is evidence supporting the antimicrobial efficacy of this compound against both gram-positive and gram-negative bacteria. The compound's structure allows it to interact effectively with microbial membranes, leading to cell lysis and death .

Agricultural Applications

1. Pesticidal Activity

The compound has been explored as a potential pesticide due to its ability to disrupt the biological processes of pests. Studies indicate that it can interfere with the nervous system of insects, leading to paralysis and death. The effectiveness of this compound in field trials has shown a reduction in pest populations by over 70% .

2. Plant Growth Regulation

In agricultural research, this compound has been studied as a plant growth regulator. It promotes root development and enhances nutrient uptake, which can lead to improved crop yields under stress conditions such as drought .

Material Science Applications

1. Polymer Synthesis

The compound is utilized in synthesizing phosphorous-containing polymers, which are known for their flame-retardant properties. These polymers are increasingly being used in various industries, including construction and textiles, due to their enhanced safety profiles .

2. Nanotechnology

Recent advancements have seen the application of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with drugs enhances bioavailability and targeted delivery to specific tissues .

Case Studies

Case Study 1: Anticancer Research

In a study published by MDPI, researchers synthesized several derivatives based on this compound and evaluated their anticancer activity against various cell lines. The findings demonstrated that specific modifications in the chemical structure significantly enhanced cytotoxicity levels, suggesting a pathway for developing new cancer therapies .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound showed a marked increase in yield compared to untreated controls. The treated crops exhibited better resistance to common pests and diseases, showcasing the compound's dual role as both a growth enhancer and pest deterrent .

Mécanisme D'action

The mechanism of action of 2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Dimethylphosphoryl-2-methylpyrrolidine

- 2-Methylpyrrolidine

- Dimethylphosphoryl chloride

Uniqueness

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research .

Activité Biologique

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a pyrrolidine ring substituted with a dimethylphosphoryl group. This structure is crucial for its biological interactions.

Structural Formula

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus blocking their activity.

- Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways that affect cellular functions.

Pathways Affected

The compound is believed to influence several key cellular pathways, including those involved in:

- Cell proliferation

- Inflammatory responses

- Metabolic regulation

Enzyme Inhibition Studies

Research indicates that this compound has the potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurochemical signaling.

Table 1: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 0.45 | |

| Butyrylcholinesterase | 0.67 |

Case Studies

- Neuroprotective Effects : A study demonstrated that the compound exhibited neuroprotective effects in models of neurodegeneration, suggesting its potential use in treating Alzheimer's disease by inhibiting AChE activity.

- Anticancer Properties : Research has indicated that this compound may have anticancer properties through the modulation of signaling pathways involved in cancer cell growth .

- Anti-inflammatory Activity : Another study highlighted its ability to reduce inflammatory markers in vitro, indicating a potential role in managing inflammatory diseases .

Toxicological Profile

While the biological activity of this compound is promising, understanding its safety profile is essential. Preliminary toxicity studies suggest that it has a moderate safety margin, but further investigations are necessary to fully assess its long-term effects.

Table 2: Toxicity Data Summary

Propriétés

IUPAC Name |

2-dimethylphosphoryl-2-methylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOP.ClH/c1-7(10(2,3)9)5-4-6-8-7;/h8H,4-6H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFNBRLFMUVNKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)P(=O)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClNOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.